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Abstract
Ceftolozane, a novel cephalosporin, combined with the β-lactamase inhibitor tazobactam,

presents a significant advancement in the therapeutic arsenal against multidrug-resistant

(MDR) Gram-negative bacteria. This technical guide provides an in-depth analysis of

ceftolozane/tazobactam's spectrum of activity, particularly against challenging pathogens such

as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing

Enterobacterales. The document details the underlying mechanisms of action and resistance,

presents a compilation of in vitro susceptibility data, and outlines the standardized experimental

protocols for its evaluation.

Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical global health

threat. Organisms such as Pseudomonas aeruginosa and ESBL-producing Enterobacterales

are responsible for a substantial burden of healthcare-associated infections and are often

resistant to multiple classes of antibiotics. Ceftolozane, a fifth-generation cephalosporin, was

specifically designed to have enhanced activity against P. aeruginosa.[1] When combined with

tazobactam, a well-established β-lactamase inhibitor, its spectrum is broadened to include

many ESBL-producing organisms.[2][3] This guide serves as a comprehensive resource for

understanding the microbiological profile of ceftolozane/tazobactam.
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Mechanism of Action
Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4]

[5] It binds to essential penicillin-binding proteins (PBPs), thereby blocking the final

transpeptidation step of peptidoglycan synthesis. Ceftolozane has demonstrated a high affinity

for PBPs in P. aeruginosa and Escherichia coli.

Tazobactam, a β-lactamase inhibitor, protects ceftolozane from degradation by many Class A

and some Class C β-lactamases. This combination restores ceftolozane's activity against

bacteria that have acquired resistance through the production of these enzymes.

Bacterial Cell

Ceftolozane/Tazobactam Bacterial Cell Wall Synthesis Bacterial Cell LysisInhibition leads toPenicillin-Binding
Proteins (PBPs)

Essential for

β-Lactamases
(e.g., ESBLs)

Ceftolozane
Degrades

Inhibits

Tazobactam Inhibits

Click to download full resolution via product page

Mechanism of action of Ceftolozane/Tazobactam.

Spectrum of Activity: Quantitative Data
The in vitro activity of ceftolozane/tazobactam against a range of multidrug-resistant bacteria

has been extensively studied. The following tables summarize the minimum inhibitory

concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as

overall susceptibility rates.

Table 1: Activity of Ceftolozane/Tazobactam against Multidrug-Resistant Pseudomonas

aeruginosa
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Study
Region/Year

Number of
Isolates

MIC50
(mg/L)

MIC90
(mg/L)

Susceptibili
ty (%)

Citation(s)

Spain
129

(MDR/XDR)
2 4 92.2

U.S. (2012-

2015)
3,851 0.5 2 97.0

U.S. (2017) 1,909 0.5 2 97.5

Europe-wide 2,191 (MDR) - - 53.2

Europe-wide 2,191 (XDR) - - 42.8

Singapore

(2009-2020)

195

(Carbapenem

-

nonsusceptibl

e)

- - 37.9

Table 2: Activity of Ceftolozane/Tazobactam against ESBL-Producing Enterobacterales

Organism
Study/Ye
ar

Number
of
Isolates

MIC50
(mg/L)

MIC90
(mg/L)

Suscepti
bility (%)

Citation(s
)

E. coli
Meta-

analysis
- 0.5 2 91.3

K.

pneumonia

e

Meta-

analysis
- - - 65.6

Enterobact

erales
Qatar 109 <0.5 <0.5 99.1

Enterobact

erales
U.S. 119 - - >90
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Mechanisms of Resistance
Resistance to ceftolozane/tazobactam can emerge through various mechanisms. The most

significant is the production of β-lactamases that are not inhibited by tazobactam, such as

carbapenemases (e.g., KPC, NDM, VIM, IMP) and some Class D oxacillinases. Alterations in

the target PBPs can also reduce the binding affinity of ceftolozane. In P. aeruginosa,

overexpression of the chromosomal AmpC β-lactamase, often due to mutations in regulatory

genes, can also contribute to resistance. Unlike some other cephalosporins, ceftolozane
appears to be less affected by efflux pumps and porin channel loss in P. aeruginosa.
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Key mechanisms of resistance to Ceftolozane/Tazobactam.

Experimental Protocols
The evaluation of ceftolozane/tazobactam's efficacy relies on standardized in vitro and in vivo

methodologies.

In Vitro Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

required to inhibit the visible growth of a microorganism.

Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of ceftolozane, with

tazobactam maintained at a constant concentration (typically 4 mg/L), in cation-adjusted

Mueller-Hinton broth (CAMHB).
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Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a

0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately

5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

Inoculation and Incubation: Dispense the antimicrobial dilutions into 96-well microtiter plates.

Inoculate each well with the prepared bacterial suspension. Incubate the plates at 35°C ±

2°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of ceftolozane that completely inhibits

visible bacterial growth.

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent

impregnated on a paper disk.

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5

McFarland standard.

Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-

Hinton agar plate with the bacterial suspension.

Disk Application: Aseptically apply a ceftolozane/tazobactam disk (containing a specified

amount of each drug) to the surface of the inoculated agar.

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

Interpretation: Measure the diameter of the zone of growth inhibition around the disk. The

zone size is interpreted as susceptible, intermediate, or resistant according to breakpoints

established by regulatory bodies like CLSI or EUCAST.
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Workflow for in vitro antimicrobial susceptibility testing.

In Vivo Efficacy Testing
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
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Induction of Neutropenia: Mice are rendered neutropenic by the administration of

cyclophosphamide. This reduces the host's immune response, allowing for a clearer

assessment of the antibiotic's activity.

Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the

neutropenic mice.

Treatment: At a specified time post-infection, treatment with ceftolozane/tazobactam is

initiated. Different dosing regimens can be evaluated.

Assessment of Bacterial Burden: At various time points, mice are euthanized, and the thigh

muscles are aseptically removed and homogenized. The number of viable bacteria (CFU)

per gram of tissue is determined by plating serial dilutions of the homogenate.

Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial

burden compared to untreated control animals.

Conclusion
Ceftolozane/tazobactam is a valuable therapeutic option for infections caused by multidrug-

resistant P. aeruginosa and ESBL-producing Enterobacterales. Its potent in vitro activity and

demonstrated in vivo efficacy make it a critical tool in combating these challenging pathogens.

A thorough understanding of its spectrum of activity, mechanisms of action, and potential for

resistance is essential for its appropriate clinical use and for guiding future drug development

efforts. Continuous surveillance of susceptibility patterns is crucial to monitor its long-term

effectiveness.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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